molecular formula C18H21N5OS B4050368 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone

Cat. No.: B4050368
M. Wt: 355.5 g/mol
InChI Key: ZGDHKSHVZFVHHM-UHFFFAOYSA-N
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Description

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone is a useful research compound. Its molecular formula is C18H21N5OS and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is 355.14668148 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical and Physical Properties

Research has extensively explored the chemical and physical properties of compounds with complex bicyclic systems, which include the synthesis, reactivity, and potential applications of saturated compounds. These compounds, especially those with partially or fully saturated ring systems, have shown a growing interest due to their unique properties and applications in organic synthesis and medicinal chemistry. The emphasis on diastereo- and enantioselective transformations has highlighted their utility in developing compounds with specific chiral configurations, which is crucial for drug development and other applications in chemistry (Couty & Evano, 2008).

Synthesis and Reactivity

The synthesis of complex heterocyclic compounds, such as the tetraheterocyclic systems, through catalyst-free, one-pot domino reactions has been a significant area of research. These reactions facilitate the formation of compounds with multiple heterocyclic rings, demonstrating the efficiency and versatility of modern synthetic methodologies in constructing complex molecules from simpler precursors. Such methodologies are essential for the rapid synthesis of compounds with potential applications in drug discovery and material science (Liang et al., 2006).

Potential Applications in Medicinal Chemistry

The development of novel compounds with antifungal activity has been a significant application of these complex heterocyclic systems. For example, a series of compounds synthesized from thienopyridine hydrazide showed promising in vitro antifungal activity, highlighting the potential of these molecules as leads for antifungal drug development. Docking studies and ADMET predictions further support their potential as effective antifungal agents, demonstrating the integral role of synthetic chemistry in advancing medicinal research (Sangshetti et al., 2014).

Applications in Corrosion Inhibition

Another interesting application of pyrazolopyridine derivatives is their use as corrosion inhibitors for metals. These compounds have been investigated for their effectiveness in protecting metals from corrosion in acidic environments, showcasing the versatility of these heterocyclic systems beyond medicinal applications. Electrochemical and experimental techniques have been utilized to evaluate their efficiency as corrosion inhibitors, indicating their potential industrial applications (Dandia et al., 2013).

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-12(2)17-19-5-7-22(17)11-14-9-15(21-20-14)18(24)23-6-3-16-13(10-23)4-8-25-16/h4-5,7-9,12H,3,6,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDHKSHVZFVHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2=CC(=NN2)C(=O)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 3
Reactant of Route 3
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 4
Reactant of Route 4
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 5
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 6
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone

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